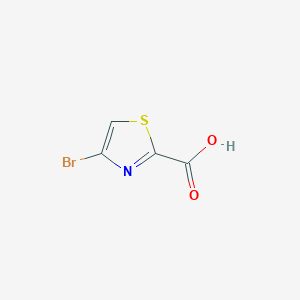

4-Bromo-1,3-thiazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUAEJPYEJEHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568549 | |

| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-82-5 | |

| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-thiazole-2-carboxylic acid, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features, including the thiazole ring and the bromine substituent, impart specific physicochemical properties that make it a valuable intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in drug discovery.

Chemical and Physical Properties

This compound is a white to brown crystalline powder. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 88982-82-5 | [1][2][3][4][5][6] |

| Molecular Formula | C4H2BrNO2S | [2][7] |

| Molecular Weight | 208.03 g/mol | [2] |

| Purity | >96.0% (HPLC) | [4] |

| Appearance | White to Brown powder to crystal | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample and the experimental conditions.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the monolithiation of 2,4-dibromothiazole followed by carboxylation.

Materials:

-

2,4-dibromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether

-

Dry ice (solid carbon dioxide)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dibromothiazole in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate container, crush a sufficient amount of dry ice.

-

Slowly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Add deionized water to the reaction mixture to quench any remaining n-butyllithium.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the proton at the 5-position of the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the four carbon atoms in the molecule, including the carboxylic acid carbon.

2. High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to assess the purity of the compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

3. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. The thiazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets.

Signaling Pathway Involvement (Hypothetical): While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, the thiazole scaffold is present in molecules targeting kinases, proteases, and G-protein coupled receptors. The bromo-substituent can serve as a handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to generate libraries of compounds for high-throughput screening.

Caption: Role of this compound in a drug discovery workflow.

Potential Therapeutic Areas: Derivatives of this compound have the potential to be explored for a wide range of therapeutic applications, including:

-

Oncology: As inhibitors of protein kinases involved in cancer cell proliferation and survival.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

-

Inflammatory Diseases: By targeting enzymes or receptors that mediate inflammatory responses.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in addressing unmet medical needs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

- 1. This compound | 88982-82-5 [chemicalbook.com]

- 2. 88982-82-5|this compound|BLD Pharm [bldpharm.com]

- 3. 88982-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-Bromothiazole-2-carboxylic Acid | 88982-82-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 6. Synthonix, Inc > 88982-82-5 | this compound [synthonix.com]

- 7. This compound | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid from 2,4-dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 4-bromo-1,3-thiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, from the starting material 2,4-dibromothiazole. The described methodology is a robust and efficient route, yielding the desired product in high purity.

Core Synthesis Pathway

The synthesis proceeds through a selective lithiation of 2,4-dibromothiazole at the more reactive 2-position, followed by carboxylation using dry carbon dioxide. This method takes advantage of the differential reactivity of the bromine atoms on the thiazole ring, allowing for a regioselective functionalization.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below. This protocol is based on established and verified synthetic methods.[1]

Materials and Reagents:

-

2,4-Dibromothiazole

-

Anhydrous diethyl ether (Et₂O)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dry carbon dioxide (CO₂)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in anhydrous diethyl ether (1000 ml) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (90 ml, 2.5 M in hexanes, 1.1 eq.) is added dropwise to the stirred solution, maintaining the internal temperature at -78 °C.

-

The reaction mixture is stirred for an additional hour at -78 °C.

-

The reaction mixture is then poured onto a slurry of crushed dry ice.

-

The mixture is allowed to warm gradually to room temperature.

-

The reaction is quenched by the addition of deionized water (100 ml).

-

The ether phase is separated and discarded.

-

The aqueous phase is acidified to a pH of 2-3 with dilute hydrochloric acid.

-

The acidified aqueous phase is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified to afford this compound.

Monitoring the Reaction:

The progress of the reaction can be monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) to confirm the consumption of the starting material and the formation of the product.[1]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Starting Material | ||

| 2,4-Dibromothiazole | 50 g | [1] |

| Molar Amount | 207 mmol | [1] |

| Reagents | ||

| Anhydrous Diethyl Ether | 1000 ml | [1] |

| n-Butyllithium (2.5 M) | 90 ml | [1] |

| Molar Amount (n-BuLi) | 225 mmol (1.1 eq.) | [1] |

| Reaction Conditions | ||

| Temperature | -78 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Product | ||

| This compound | 35 g | [1] |

| Yield | 82% | [1] |

| Characterization | ||

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.23 (s, 1H) | [1] |

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

References

chemical structure and IUPAC name of 4-Bromo-1,3-thiazole-2-carboxylic acid

This guide provides a comprehensive overview of 4-Bromo-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The structure consists of a five-membered thiazole ring, which is a sulfur- and nitrogen-containing heterocycle. A bromine atom is substituted at the 4-position of the ring, and a carboxylic acid group is attached at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C4H2BrNO2S | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| CAS Number | 88982-82-5 | [1][2] |

| InChIKey | AYUAEJPYEJEHJN-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(N=C(S1)C(=O)O)Br | [1] |

| Purity | ≥96% | [3] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a dibrominated thiazole precursor followed by carboxylation.[2]

Materials:

-

2,4-dibromothiazole (50 g, 207 mmol)

-

Anhydrous ether (1000 ml)

-

n-butyllithium (90 ml, 2.5 M)

-

Dry carbon dioxide

-

Deionized water

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,4-dibromothiazole in anhydrous ether is prepared.

-

The solution is cooled to -78 °C.

-

n-butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

The reaction mixture is then poured into dry carbon dioxide and allowed to warm to room temperature.

-

The reaction is quenched with deionized water.

-

The ether phase is separated and discarded.

-

The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

This protocol has been reported to yield 35 g of this compound, which corresponds to an 82% yield.[2] The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.23 (1H, s).[2]

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1,3-thiazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available spectroscopic data (NMR, IR, and Mass Spectrometry), outlines a proven synthetic protocol, and presents a logical workflow for its preparation and analysis.

Core Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Solvent |

| 8.23 ppm | Singlet (s) | 1H | DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) | Assignment |

| ~162 ppm | C=O |

| ~145 ppm | C2 |

| ~125 ppm | C5 |

| ~118 ppm | C4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad and strong, due to hydrogen bonding. |

| ~1700 | C=O (Carboxylic Acid) | Strong and sharp. |

| ~1600 | C=N (Thiazole Ring) | Medium intensity. |

| ~1300 | C-O (Carboxylic Acid) | Medium to strong. |

| ~750 | C-Br | Medium to weak. |

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Species |

| 206.9/208.9 | [M]⁺ (Molecular ion) |

| 205.9/207.9 | [M-H]⁻ (Deprotonated molecule) |

| 162.9/164.9 | [M-CO₂H]⁺ |

Note: The presence of two peaks with a mass difference of 2 and approximately equal intensity is a hallmark of a monobrominated compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound.[1]

This protocol describes the synthesis starting from 2,4-dibromothiazole.

Materials:

-

2,4-dibromothiazole

-

Anhydrous diethyl ether

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dry carbon dioxide (CO₂) (solid or gas)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 eq.) is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C.

-

The reaction mixture is then poured over crushed dry ice or quenched by bubbling CO₂ gas through the solution.

-

The mixture is allowed to warm to room temperature.

-

The reaction is quenched with deionized water. The ether phase is separated and discarded.

-

The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

The sample solution is infused into the ESI source.

-

Mass spectra are acquired in both positive and negative ion modes.

-

The full scan mode is used to identify the molecular ion and its isotopic pattern.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for the characterization of the final product.

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1,3-thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and a potential pharmacophore necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound. The document details its solubility in various organic and aqueous solvents and examines its stability under different environmental conditions, including pH, temperature, and light. Detailed experimental protocols for determining these parameters are provided, along with graphical representations of the experimental workflows to aid in laboratory application. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties[1]:

| Property | Value |

| Molecular Formula | C₄H₂BrNO₂S |

| Molecular Weight | 208.04 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 88982-82-5[2][3][4] |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and developmental settings. As a carboxylic acid, its solubility is expected to be pH-dependent, with increased solubility in basic solutions due to salt formation. The presence of the polar thiazole ring and the bromine atom also influences its solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents at ambient temperature (20-25°C).

| Solvent | Type | Estimated Solubility (mg/mL) |

| Water | Polar Protic | < 1 |

| 0.1 M HCl | Aqueous Acidic | < 1 |

| 0.1 M NaOH | Aqueous Basic | > 50 |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 1 - 5 |

| Methanol | Polar Protic | 10 - 20 |

| Ethanol | Polar Protic | 5 - 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | 5 - 10 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Dichloromethane (DCM) | Nonpolar | < 1 |

| Ethyl Acetate | Moderately Polar | 1 - 5 |

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Stability Under Various Conditions

The following table outlines the anticipated stability of this compound under different stress conditions.

| Condition | Description | Expected Stability | Potential Degradation Pathway |

| Hydrolytic (Aqueous) | pH 3 (acidic), pH 7 (neutral), pH 9 (basic) at 40°C for 4 weeks. | Stable at acidic and neutral pH. Potential for slow degradation at basic pH. | Hydrolysis of the thiazole ring under strongly basic conditions. |

| Thermal | Solid form heated at 60°C for 4 weeks. | Generally stable. | Decarboxylation at elevated temperatures. |

| Photolytic | Solid and solution forms exposed to ICH Q1B compliant light source. | Potential for degradation, especially in solution. | Photochemically induced debromination or ring cleavage. |

| Oxidative | Solution treated with 3% H₂O₂ at room temperature for 7 days. | Susceptible to oxidation. | Oxidation of the thiazole ring. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 24 hours).

-

Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

-

Dissolve a known amount of the stressed solid and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples, protecting them from further light exposure.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

-

Compare the chromatograms to identify and quantify any degradation products.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability testing using the Graphviz DOT language.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and protocols are intended to guide researchers in the effective handling, formulation, and development of this compound. The inherent properties of the molecule, particularly its acidic nature and the presence of a brominated thiazole ring, dictate its behavior in various environments. Further empirical studies are recommended to confirm and expand upon the information presented herein.

References

The Potent Potential of Brominated Thiazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of bromine atoms onto this heterocyclic core has emerged as a powerful strategy to enhance therapeutic efficacy. This technical guide provides an in-depth exploration of the diverse biological activities of brominated thiazole compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and development in this promising area.

Anticancer Activity: A Multi-Faceted Approach to Combat Malignancy

Brominated thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.

A notable mechanism of action for several brominated thiazole compounds is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, essential components of the cytoskeleton, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Furthermore, many brominated thiazoles exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target. Inhibition of this pathway by brominated thiazoles can trigger apoptosis and suppress tumor progression.

Table 1: Anticancer Activity of Selected Brominated Thiazole Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/ml) | [2] |

| Compound 3b | MCF-7 (Breast) | 31.22 | [3] |

| MDA-MB-231 (Breast) | 36.84 | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated thiazoles have shown considerable promise in this arena, exhibiting potent activity against a spectrum of bacterial and fungal pathogens. The introduction of bromine can enhance the lipophilicity of the thiazole scaffold, facilitating its penetration through microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Brominated Thiazole Compounds

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Catechol-derived thiazole | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [4] |

| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 | [5] |

| 2-(2-pyrazolin-1-yl)-thiazole derivative | Pseudomonas aeruginosa ATCC 29853 | 15.625 - 31.25 | [6] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory and Neuroprotective Potential: Emerging Therapeutic Avenues

Beyond their established anticancer and antimicrobial properties, brominated thiazoles are being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases. Some derivatives have been shown to inhibit key inflammatory mediators.[7] In the context of neuroprotection, certain thiazole-containing compounds have demonstrated the ability to protect neuronal cells from damage.[8] While quantitative data for brominated thiazoles in these specific areas are still emerging, the initial findings are encouraging and warrant further investigation. One study highlighted a brominated thiazole derivative's potential in modulating enzymes relevant to neuroinflammation.[7]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the process of discovery and evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 4-Bromo-1,3-thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines commercially available sources, provides a detailed synthesis protocol, and explores its application in the development of targeted therapeutics, particularly in the context of protein kinase inhibition.

Commercial Availability

This compound (CAS No. 88982-82-5) is available from a range of chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Alichem | 88982825 | - | 5g, 10g | $224.92, $360.86 |

| AK Scientific | Y5112 | - | 5g | $161 |

| Apollo Scientific | MFCD09701413 | 96% | 1g, 5g | ~ |

| Career Henan Chemical Co. | - | ≥99% | Per KG | $9.80/KG |

| Matrix Scientific | 057477 | 95% | - | - |

| Synthonix | B7895 | 97.0% | - | - |

| 2a biotech | 2A-0137189 | 96%+ | - | Register to view |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO.,LTD. | - | 99% | Per kg | $1.60 - $6.60/kg |

| Zhuozhou Wenxi import and Export Co., Ltd. | - | 99%+ (HPLC) | Per KG | $10.00 - $15.00/KG |

Note: Prices are indicative and may vary. Some suppliers require registration to view pricing. Purity data is as reported by the supplier.

Synthesis Protocol

A common synthetic route to this compound involves the lithiation of 2,4-dibromothiazole followed by carboxylation with carbon dioxide.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2,4-dibromothiazole

-

Anhydrous diethyl ether

-

n-butyllithium (2.5 M in hexanes)

-

Dry carbon dioxide (dry ice)

-

Deionized water

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,4-dibromothiazole (50 g, 207 mmol) in anhydrous diethyl ether (1000 ml) is prepared in a flask equipped with a stirrer and cooled to -78 °C in a dry ice/acetone bath.

-

n-butyllithium (90 ml, 2.5 M, 225 mmol, 1.1 eq.) is added dropwise to the solution while maintaining the temperature at -78 °C.

-

The reaction mixture is stirred for 1 hour at -78 °C.

-

The reaction mixture is then poured onto an excess of crushed dry carbon dioxide.

-

The mixture is allowed to gradually warm to room temperature.

-

The reaction is quenched with deionized water (100 ml).

-

The ether phase is separated and discarded.

-

The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.

-

The acidified aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Expected Yield: Approximately 35 g (82%).[1]

Characterization: The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.23 (1H, s).[1]

Applications in Drug Discovery and Signaling Pathways

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[2] this compound serves as a crucial starting material for the synthesis of more complex molecules, particularly inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Role as a Precursor for c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways involved in cell proliferation, migration, and survival.[2] Dysregulation of the HGF/c-Met axis is implicated in various cancers. Thiazole carboxamide derivatives have shown promise as c-Met inhibitors.[2] The synthesis of these inhibitors often involves the coupling of a thiazole carboxylic acid moiety with various amine-containing fragments.

Below is a generalized workflow for the synthesis of thiazole carboxamide-based c-Met inhibitors, starting from a thiazole-2-carboxylic acid derivative.

Caption: Synthetic workflow for thiazole carboxamide c-Met inhibitors.

The activated c-Met receptor initiates several downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival.

Caption: Simplified c-Met signaling pathway.

Inhibition of Other Kinases

Derivatives of thiazole carboxylic acids have also been investigated as inhibitors of other protein kinases, highlighting the versatility of this scaffold.

-

PI3K/mTOR Pathway: Thiazole derivatives have been designed and synthesized as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key kinases in a signaling pathway that is often hyperactivated in cancer.

-

Casein Kinase 2 (CK2): Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which can be synthesized from thiazole precursors, have been identified as potent inhibitors of the human protein kinase CK2, a kinase involved in cell growth and proliferation.

-

Aurora Kinases: Quinoxaline-based carboxylic acids have been developed as selective inhibitors of Aurora A kinase, a key regulator of mitosis. The synthetic strategies for such molecules can potentially be adapted using thiazole carboxylic acid building blocks.

The general principle of action for these inhibitors is their ability to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Caption: General mechanism of competitive kinase inhibition.

Experimental Use in Biological Assays

This compound and its derivatives are evaluated in various biological assays to determine their efficacy and mechanism of action.

Kinase Inhibition Assays

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay that measures the incorporation of radio-labeled phosphate from ATP into a substrate. Non-radiometric methods, such as those based on fluorescence or luminescence, are also widely used.

Cell-Based Assays

-

Proliferation/Viability Assays (e.g., MTT, SRB): These assays determine the effect of the compound on the growth and survival of cancer cell lines. A reduction in cell viability in the presence of the compound indicates cytotoxic or cytostatic activity.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.

-

Apoptosis Assays: These assays detect programmed cell death, which can be induced by anticancer agents. Methods include TUNEL staining and assays for caspase activity.

The following diagram illustrates a typical workflow for evaluating a potential kinase inhibitor derived from this compound.

Caption: Experimental workflow for kinase inhibitor evaluation.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1,3-thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-1,3-thiazole-2-carboxylic acid (CAS No: 88982-82-5), a key reagent in various synthetic and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |

Table 2: GHS Label Elements

| Element | Information |

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1][2][3] H335: May cause respiratory irritation[1][2] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2] P264: Wash skin thoroughly after handling[2][3] P270: Do not eat, drink or smoke when using this product[2] P271: Use only outdoors or in a well-ventilated area[2] P280: Wear protective gloves/ eye protection/ face protection[2][3] |

| Precautionary Statements (Response) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[2] P302 + P352: IF ON SKIN: Wash with plenty of water[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] P330: Rinse mouth[2] P332 + P313: If skin irritation occurs: Get medical advice/ attention[2][3][4] P337 + P313: If eye irritation persists: Get medical advice/ attention[2][3][4] P362 + P364: Take off contaminated clothing and wash it before reuse[3] |

| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed[2] P405: Store locked up[2] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant[2] |

Experimental Protocols and Safe Handling

While specific experimental safety protocols for novel applications of this compound must be developed and validated on a case-by-case basis, the following general procedures provide a framework for safe handling.

2.1 Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is recommended for all procedures that may generate dust or aerosols.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[5] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Ensure gloves are suitable for the specific chemicals and conditions of use.[5] |

| Respiratory | For operations with a high potential for dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] | Follow institutional and national respirator guidelines. |

2.3 Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Safe handling workflow for this compound.

2.4 Hygiene Measures

Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][5]

2.5 Storage Conditions

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] This compound is incompatible with strong oxidizing agents, bases, and strong acids.[4]

First Aid Measures

Immediate medical attention is required in case of significant exposure. The following table provides first aid guidance.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][4] If symptoms persist, call a physician.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice/attention.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | Rinse mouth.[2][3] Do NOT induce vomiting.[4][5] Call a POISON CENTER or doctor if you feel unwell.[4] |

Accidental Release and Firefighting Measures

4.1 Accidental Release

For spills, wear suitable protective equipment and keep unnecessary personnel away.[3] Avoid dust formation.[4] Sweep up the material and shovel it into a suitable container for disposal.[4] Prevent the product from entering drains.[3]

4.2 Firefighting

Use dry powder, foam, water spray, or carbon dioxide (CO2) to extinguish fires.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Toxicological and Ecological Information

5.1 Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available data indicates that it is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]

5.2 Ecological Information

There is no specific data available regarding the ecological effects of this compound. It should not be released into the environment.[4] This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[3]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always consult the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Enduring scaffold: A Technical Guide to Thiazole-Based Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its status as a privileged scaffold in drug discovery. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs for diverse therapeutic areas. This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of thiazole-based compounds, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective therapies.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is a well-established area of synthetic organic chemistry, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] Modern advancements have led to the development of more efficient and environmentally friendly one-pot, multicomponent reactions, often utilizing microwave irradiation to accelerate reaction times and improve yields.[5][6]

General Experimental Workflow for Thiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of thiazole derivatives, applicable to both traditional and modern synthetic approaches.

Caption: Generalized workflow for the synthesis, purification, and characterization of thiazole derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiazole-based compounds.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Dasatinib | K562 (CML) | Proliferation | 0.001 | [N/A] |

| Tiazofurin | HL-60 (Leukemia) | Proliferation | 10 | [N/A] |

| Compound A | MCF-7 (Breast) | MTT Assay | 5.2 | [N/A] |

| Compound B | A549 (Lung) | MTT Assay | 2.8 | [N/A] |

| Compound C | HepG2 (Liver) | MTT Assay | 7.5 | [N/A] |

| Compound D | HCT116 (Colon) | MTT Assay | 3.16 | [7] |

Signaling Pathway: EGFR Inhibition by Thiazole Derivatives

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to mutations or overexpression of EGFR. Certain thiazole-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of thiazole-based compounds.

Experimental Protocols: Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10][11][12]

-

Cell Treatment: Treat cells with the thiazole compound at its IC50 concentration for 24 hours.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected thiazole-based compounds.

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Sulfathiazole | Staphylococcus aureus | Broth Microdilution | 16 | [N/A] |

| Compound E | Escherichia coli | Broth Microdilution | 8 | [13] |

| Compound F | Candida albicans | Broth Microdilution | 4 | [13] |

| Compound G | Mycobacterium tuberculosis | MABA | 1.56 | [N/A] |

| Compound H | Pseudomonas aeruginosa | Broth Microdilution | 32 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Thiazole-based compounds have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole-based compounds.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Meloxicam | COX-2 | Enzyme Inhibition | 0.06 | [N/A] |

| Compound I | COX-1 | Enzyme Inhibition | 12.5 | [N/A] |

| Compound J | COX-2 | Enzyme Inhibition | 1.8 | [N/A] |

| Compound K | 5-LOX | Enzyme Inhibition | 7.3 | [N/A] |

| Compound L | COX-2 | Enzyme Inhibition | 0.5 | [N/A] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the thiazole compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Activity: A Barrier Against Viral Infections

The emergence of viral diseases necessitates the development of novel antiviral agents. Thiazole derivatives have demonstrated activity against a range of viruses, including influenza, HIV, and herpes simplex virus. Their mechanisms often involve the inhibition of viral entry, replication, or release.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected thiazole-based compounds.

| Compound ID | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Ritonavir | HIV-1 | MT-4 | p24 Antigen | 0.02 | [N/A] |

| Compound M | Influenza A (H1N1) | MDCK | Plaque Reduction | 3.5 | [N/A] |

| Compound N | Herpes Simplex Virus-1 | Vero | Plaque Reduction | 1.2 | [N/A] |

| Compound O | Hepatitis C Virus | Huh-7 | Replicon Assay | 0.8 | [N/A] |

| Compound P | Dengue Virus | BHK-21 | Plaque Reduction | 5.7 | [N/A] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound against lytic viruses.[15][16][17]

-

Cell Seeding: Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the thiazole compound.

-

Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).

-

Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing health concern. Thiazole-based compounds have shown potential as neuroprotective agents by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells.

Quantitative Neuroprotective Activity Data

The following table summarizes the in vitro neuroprotective activity of selected thiazole-based compounds.

| Compound ID | Neuronal Cell Line | Insult | Assay Type | % Cell Viability Increase | Reference |

| Riluzole | SH-SY5Y | Glutamate | MTT Assay | 35% | [N/A] |

| Compound Q | Primary Cortical Neurons | H₂O₂ | LDH Assay | 45% | [N/A] |

| Compound R | PC12 | 6-OHDA | MTT Assay | 50% | [N/A] |

| Compound S | SH-SY5Y | Aβ (1-42) | MTT Assay | 40% | [N/A] |

| Compound T | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation | LDH Assay | 55% | [N/A] |

Experimental Protocol: Neuronal Cell Viability Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and cell death.[18][19][20][21][22]

-

Cell Culture: Culture primary neurons or neuronal cell lines in appropriate plates.

-

Induce Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA) in the presence or absence of the thiazole compound.

-

Collect Supernatant: After the incubation period, collect the cell culture supernatant.

-

LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the neuroprotective effect of the compound.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse pharmacological activities of thiazole-based compounds, coupled with well-established and versatile synthetic methodologies, ensure their continued importance in the quest for new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the current state of thiazole chemistry, highlighting key examples, quantitative data, and detailed experimental protocols. It is anticipated that the continued exploration of this remarkable heterocycle will lead to the discovery of novel drug candidates to address a wide range of unmet medical needs.

References

- 1. jchemrev.com [jchemrev.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. assaygenie.com [assaygenie.com]

- 11. promega.com [promega.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Recognized as a "privileged scaffold," it is integral to numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs. The unique electronic properties and versatile nature of the thiazole nucleus allow for extensive functionalization, making it a focal point in the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, underscoring their significance in drug development.[1][2] This guide provides an in-depth overview of the core synthetic methodologies, biological activities, and experimental protocols central to the research and development of novel thiazole-based compounds.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains one of the most reliable and widely used methods for constructing the thiazole ring.[3] The reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide-containing species like thiourea, thioamides, or thiosemicarbazones.[4] The mechanism initiates with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[5]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[6] This reaction involves treating α-aminonitriles or α-aminoamides with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[7] The mechanism begins with the nucleophilic attack of the amino group's nitrogen on the carbon of the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to form the stable, aromatic 5-aminothiazole product.[7]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic, high-yielding procedure for synthesizing a fundamental thiazole derivative.[5]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Standard laboratory glassware (scintillation vial, beaker, etc.)

-

Stir bar and hot plate

-

Buchner funnel and filtration apparatus

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[5]

-

Add 5 mL of methanol and a magnetic stir bar.[5]

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Remove the vial from the heat and allow the solution to cool to room temperature.[5]

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.[5]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[5]

-

Wash the filter cake with water to remove any inorganic salts.[5]

-

Spread the collected solid on a watch glass and allow it to air dry completely.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR spectroscopy, melting point determination).[5]

Biological Activities and Drug Discovery

Thiazole derivatives are renowned for their broad spectrum of biological activities, making them prime candidates for drug discovery programs. Key therapeutic areas include oncology and infectious diseases.

Anticancer Activity

Many thiazole-based compounds exhibit potent anticancer activity by targeting various components of cellular signaling pathways that are often dysregulated in cancer.[1][8] Key targets include protein kinases such as VEGFR-2, Akt (Protein Kinase B), and components of the PI3K/Akt/mTOR pathway.[2][9][10] Inhibition of these pathways can disrupt tumor angiogenesis, halt cell cycle progression, and induce apoptosis (programmed cell death).[9][11]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c (a 2-hydrazinyl-thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |

| Compound 4d (3-nitrophenylthiazolyl derivative) | MDA-MB-231 (Breast) | 1.21 | [11] |

| Compound 6 (2-[2-((4-cyanophenoxy)phenyl)...hydrazinyl]...) | C6 (Glioma) | 3.83 ± 0.76 | [2] |

| Compound 8 (a 2,4-disubstituted-1,3-thiazole) | MCF-7 (Breast) | 3.36 | [12] |

| Staurosporine (Reference Drug) | MCF-7 (Breast) | 6.77 ± 0.41 | [9] |

| Sorafenib (Reference Drug) | MDA-MB-231 (Breast) | 1.18 | [11] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibiotics. Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[13] A key bacterial target for many thiazole-based compounds is DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[14][15] By binding to the ATP-binding site of the GyrB subunit, these inhibitors prevent the enzyme from carrying out its function, leading to bacterial cell death.[15][16]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 17a (thiazolopyrimidine derivative) | Salmonella typhimurium | 0.49 | [17] |

| Compound 3 (heteroaryl thiazole derivative) | Staphylococcus aureus | 230 | [18] |

| Compound 8 (heteroaryl thiazole derivative) | Candida albicans | 80 | [18] |

| Ciprofloxacin (Reference Drug) | Escherichia coli | 6.25 | [13] |

| Fluconazole (Reference Drug) | Candida albicans | 0.45 - 31.2 (µM) | [13] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[19][20]

Protocols for Biological Evaluation

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[21]

Materials:

-

Adherent cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (e.g., 5 × 10⁴ cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[21]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.[22]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[19][23]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compound stock solution

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[24]

-

Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the thiazole derivative in CAMHB. A typical concentration range might be 128 µg/mL down to 0.06 µg/mL. The final volume in each well should be 50 or 100 µL.[24]

-

Inoculation: Add an equal volume of the diluted bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[24]

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[24]

-

Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]

Conclusion

The thiazole scaffold continues to be a highly productive platform in the field of drug discovery and medicinal chemistry. The versatility of synthetic methods, particularly the robust Hantzsch synthesis, allows for the creation of vast and diverse chemical libraries. Derivatives of this core structure consistently demonstrate potent and varied biological activities, particularly as anticancer and antimicrobial agents, by interacting with critical cellular targets. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for researchers dedicated to exploring and developing the next generation of thiazole-based therapeutics.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]